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Compound of Interest

Compound Name: Leucinostatin K

Cat. No.: B1674800 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Leucinostatins are a family of potent, non-ribosomally synthesized peptide antibiotics produced

by various fungi, including Purpureocillium lilacinum. These complex natural products exhibit a

broad spectrum of biological activities, including antifungal, antibacterial, and antitumor

properties. Their intricate structures, often featuring unusual amino acid residues, necessitate

advanced analytical techniques for complete characterization. Nuclear Magnetic Resonance

(NMR) spectroscopy stands as a cornerstone technique for the unambiguous structure

elucidation of Leucinostatins, providing detailed insights into their stereochemistry and

conformational preferences. This application note provides a comprehensive overview and

detailed protocols for the use of NMR spectroscopy in determining the structure of

Leucinostatin K.

Structural Elucidation Strategy
The structural elucidation of Leucinostatin K via NMR spectroscopy involves a systematic

approach, beginning with the acquisition of one-dimensional (1D) ¹H and ¹³C spectra to identify

the types and number of protons and carbons present. This is followed by a suite of two-

dimensional (2D) NMR experiments to establish connectivity and spatial relationships between

atoms.

Key NMR Experiments:
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¹H NMR: Provides information on the chemical environment of protons.

¹³C NMR: Reveals the carbon skeleton of the molecule.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling

networks, crucial for tracing amino acid spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-

carbon (¹H-¹³C) pairs.

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond)

correlations between protons and carbons, essential for connecting amino acid residues and

identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser

Effect Spectroscopy): Provides information about through-space proximity of protons, which

is vital for determining the peptide's three-dimensional structure and stereochemistry.

Data Presentation: NMR Chemical Shifts
While a complete, publicly available dataset for Leucinostatin K is not readily found, the

following tables present representative ¹H and ¹³C NMR chemical shift data for a closely related

Leucinostatin analog, Leucinostatin NPDG B, in pyridine-d₅.[1] This data serves as a valuable

reference for the expected chemical shifts of the constituent amino acid residues in

Leucinostatin K.

Table 1: ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) Spectroscopic Data for Leucinostatin

NPDG B in Pyridine-d₅[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1674800?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7704123/
https://www.benchchem.com/product/b1674800?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7704123/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Residue Position δC, type δH (J in Hz)

MeHA 1 166.9, C -

2 121.7, CH 6.39, d (15.1)

3 152.0, CH 7.15, dd (15.1, 7.8)

4 39.1, CH 2.35, m

5 31.8, CH₂ 1.45, m

6 11.6, CH₃ 0.89, d (6.6)

7 19.4, CH₃ 1.11, d (6.8)

Pro 1 173.1, C -

2 61.9, CH 4.98, dd (8.2, 3.1)

3 35.8, CH₂ 2.05, 2.45, m

4 35.1, CH 2.55, m

5 55.4, CH₂ 3.80, 4.15, m

6 17.0, CH₃ 1.15, d (6.8)

AHMOD 1 172.9, C -

2 54.8, CH 5.15, m

3 42.1, CH₂ 1.85, 2.10, m

4 34.5, CH 2.25, m

5 29.9, CH₂ 1.55, m

6 70.1, CH 4.35, m

7 49.8, CH₂ 2.80, 2.95, m

8 208.9, C -

9 30.1, CH₃ 2.20, s

10 16.8, CH₃ 1.05, d (6.7)
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HyLeu 1 174.5, C -

2 59.8, CH 4.85, d (9.5)

3 74.2, CH 4.10, d (3.5)

4 32.1, CH 2.15, m

5 17.5, CH₃ 0.95, d (6.8)

6 18.5, CH₃ 1.00, d (6.8)

Aib1 1 176.5, C -

2 57.9, C -

3 25.1, CH₃ 1.50, s

4 24.9, CH₃ 1.52, s

Leu1 1 176.8, C -

2 56.6, CH 4.50, m

3 41.0, CH₂ 2.13, 2.43, m

4 25.5, CH 1.80, m

5 23.1, CH₃ 0.98, d (6.5)

6 21.8, CH₃ 0.96, d (6.5)

Aib2 1 176.2, C -

2 58.1, C -

3 25.0, CH₃ 1.55, s

4 24.8, CH₃ 1.58, s

β-Ala 1 173.5, C -

2 38.5, CH₂ 3.85, m

3 35.5, CH₂ 2.75, t (6.5)

DPD 1 172.5, C -
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2 52.5, CH 4.25, m

3 28.9, CH₂ 3.20, m

4 44.8, CH₃ 3.04, s

5 44.8, CH₃ 3.04, s

6 16.5, CH₃ 1.25, d (6.8)

MeHA: (E)-4-methylhex-2-enoic acid; Pro: Proline; AHMOD: 2-amino-6-hydroxy-4-methyl-8-

oxodecanoic acid; HyLeu: Hydroxyleucine; Aib: α-aminoisobutyric acid; Leu: Leucine; β-Ala: β-

Alanine; DPD: N,N-dimethyl-1,2-propanediamine.

Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.

Protocol for Sample Preparation:

Isolation and Purification: Isolate Leucinostatin K from the fungal culture using

chromatographic techniques (e.g., silica gel column chromatography followed by high-

performance liquid chromatography - HPLC) to ensure high purity (>95%).

Sample Weighing: Accurately weigh 5-10 mg of purified Leucinostatin K for ¹H NMR and

10-20 mg for ¹³C and 2D NMR experiments.

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble.

Common solvents for peptides include deuterated chloroform (CDCl₃), deuterated methanol

(CD₃OD), deuterated dimethyl sulfoxide (DMSO-d₆), or a mixture thereof. For Leucinostatin

analogs, pyridine-d₅ has been successfully used.[1]

Dissolution: Dissolve the weighed sample in 0.5-0.6 mL of the chosen deuterated solvent in

a clean, dry vial.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-

quality 5 mm NMR tube.
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Internal Standard (Optional): For precise chemical shift referencing, a small amount of an

internal standard such as tetramethylsilane (TMS) can be added.

Degassing (Optional): For samples sensitive to oxidation or for long experiments, degassing

the sample by bubbling with an inert gas (e.g., argon) may be beneficial.

NMR Data Acquisition
The following are general parameters for acquiring NMR spectra on a 500 MHz or higher field

spectrometer. These parameters may require optimization based on the specific instrument and

sample.

Protocol for 1D NMR:

¹H NMR:

Pulse Program: zg30 or similar

Spectral Width (SW): 12-16 ppm

Number of Scans (NS): 16-64

Relaxation Delay (D1): 1-2 s

Acquisition Time (AQ): 2-4 s

¹³C NMR:

Pulse Program: zgpg30 or similar with proton decoupling

Spectral Width (SW): 200-240 ppm

Number of Scans (NS): 1024-4096 (or more, depending on concentration)

Relaxation Delay (D1): 2-5 s

Acquisition Time (AQ): 1-2 s

Protocol for 2D NMR:
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COSY:

Pulse Program: cosygpqf or similar

Spectral Width (SW) in F1 and F2: 12-16 ppm

Number of Increments (TD in F1): 256-512

Number of Scans (NS): 8-16

Relaxation Delay (D1): 1.5-2 s

HSQC:

Pulse Program: hsqcedetgpsisp2 or similar

Spectral Width (SW) in F2 (¹H): 12-16 ppm

Spectral Width (SW) in F1 (¹³C): 160-200 ppm

Number of Increments (TD in F1): 128-256

Number of Scans (NS): 16-64

Relaxation Delay (D1): 1.5-2 s

HMBC:

Pulse Program: hmbcgplpndqf or similar

Spectral Width (SW) in F2 (¹H): 12-16 ppm

Spectral Width (SW) in F1 (¹³C): 200-240 ppm

Number of Increments (TD in F1): 256-512

Number of Scans (NS): 32-128

Relaxation Delay (D1): 1.5-2 s
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Long-range coupling delay (optimized for ~8 Hz)

Data Processing and Interpretation
Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova,

VnmrJ). This includes Fourier transformation, phase correction, baseline correction, and

referencing of the spectra.

Interpretation:

¹H and ¹³C Spectra: Assign signals to different types of protons (e.g., amide, alpha-

protons, side-chain protons) and carbons (e.g., carbonyl, alpha-carbons, side-chain

carbons).

COSY: Identify coupled protons to delineate the spin systems of individual amino acid

residues.

HSQC: Correlate each proton to its directly attached carbon.

HMBC: Connect the identified spin systems by observing correlations between protons

and carbons that are two or three bonds apart. This is crucial for sequencing the peptide.

For example, a correlation between the amide proton of one residue and the alpha-carbon

of the preceding residue confirms their connectivity.

NOESY/ROESY: Analyze cross-peaks to determine spatial proximities between protons,

which helps in defining the 3D structure and stereochemistry.

Visualization of the Workflow
The following diagram illustrates the general workflow for the structure elucidation of

Leucinostatin K using NMR spectroscopy.
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Caption: Workflow for Leucinostatin K structure elucidation by NMR.
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Logical Relationship of 2D NMR Experiments for
Structure Elucidation
The following diagram illustrates how different 2D NMR experiments are logically

interconnected to build up the final structure.
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Caption: Interconnectivity of 2D NMR experiments for structural analysis.

Conclusion
NMR spectroscopy is an indispensable tool for the complete structural characterization of

complex natural products like Leucinostatin K. A combination of 1D and 2D NMR

experiments, coupled with meticulous data analysis, allows for the unambiguous determination

of its covalent structure and stereochemistry. The protocols and data presented in this

application note provide a robust framework for researchers engaged in the study of

Leucinostatins and other similar peptidic natural products, facilitating their potential

development as therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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